molecular formula C6H11NO B2562600 (1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-ol CAS No. 154819-89-3

(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-ol

Cat. No.: B2562600
CAS No.: 154819-89-3
M. Wt: 113.16
InChI Key: XBZJFFHSLIVHCZ-NGJCXOISSA-N
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Description

(1S,2R,4R)-7-azabicyclo[221]heptan-2-ol is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-ol can be achieved through various methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied to produce this compound in significant quantities.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the nitrogen-containing ring structure.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for aminoacyloxylation, as well as other standard organic reagents such as oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride).

Major Products

The major products formed from these reactions include various oxygenated and substituted derivatives of the original compound, which can be further utilized in synthetic applications .

Scientific Research Applications

(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the specific application and the functional groups present on the molecule. Generally, the compound’s bicyclic structure allows it to fit into binding sites that are not accessible to linear molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-ol is unique due to its specific stereochemistry and the presence of a nitrogen atom within its bicyclic structure. This gives it distinct chemical and biological properties that can be leveraged in various scientific and industrial applications.

Properties

IUPAC Name

(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-6-3-4-1-2-5(6)7-4/h4-8H,1-3H2/t4-,5+,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZJFFHSLIVHCZ-NGJCXOISSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H](C[C@@H]1N2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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